

Sebetralstat's selectivity profile compared to other serine protease inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



Sebetralstat: A Sharpshooter in the World of Serine Protease Inhibitors

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A deep dive into the selectivity profile of **sebetralstat** reveals a highly targeted mechanism of action, setting it apart from other serine protease inhibitors. This guide provides a comprehensive comparison, supported by experimental data, for researchers and drug development professionals.

Sebetralstat, an investigational oral plasma kallikrein inhibitor, demonstrates a remarkable degree of selectivity for its target enzyme, plasma kallikrein (PKa). This high selectivity is crucial for minimizing off-target effects and enhancing the safety profile of the drug. An analysis of its inhibitory activity against a panel of related serine proteases underscores its precision.

Unprecedented Selectivity Profile

Sebetralstat exhibits potent inhibition of human plasma kallikrein with a half-maximal inhibitory concentration (IC50) of 6.0 nM.[1] In stark contrast, its activity against other closely related serine proteases is significantly lower, with IC50 values greater than 10,000 nM for enzymes such as Factor XIa, Factor XIIa, tissue kallikrein-1 (KLK1), thrombin, trypsin, and plasmin.[2] This translates to a selectivity of over 1500-fold for plasma kallikrein over these other proteases, a key differentiator in its class.[1]



This high degree of selectivity is attributed to a unique binding mechanism. Structural studies have shown that **sebetralstat** induces a conformational change in the active site of plasma kallikrein, a feature not commonly observed with other serine proteases.[1]

Comparative Analysis with Other Kallikrein Inhibitors

To provide a clearer perspective on **sebetralstat**'s standing, the following table compares its selectivity with other notable plasma kallikrein inhibitors.



Inhibitor	Target	IC50 / Ki	Selectivity	Reference
Sebetralstat	Plasma Kallikrein	IC50: 6.0 nM	>1500-fold vs. other serine proteases	[1]
Factor XIa	IC50: >10,000 nM			
Factor XIIa	IC50: >10,000 nM	-		
Tissue Kallikrein-	IC50: >10,000 nM	-		
Thrombin	IC50: >10,000 nM	-		
Trypsin	IC50: >10,000 nM	-		
Plasmin	IC50: >10,000 nM			
Ecallantide	Plasma Kallikrein	Ki: 25 pM	60 to 30,000-fold vs. other enzymes	
Lanadelumab	Plasma Kallikrein	Not specified	Does not inhibit 20 other serine proteases at 1 μΜ	-
Berotralstat	Plasma Kallikrein	Not specified	"Highly selective"	-

Mechanism of Action: The Kallikrein-Kinin System

Sebetralstat exerts its therapeutic effect by targeting a key component of the kallikrein-kinin system (KKS). In conditions like hereditary angioedema (HAE), uncontrolled activation of plasma kallikrein leads to the excessive production of bradykinin, a potent vasodilator that increases vascular permeability and causes swelling. **Sebetralstat** competitively and reversibly

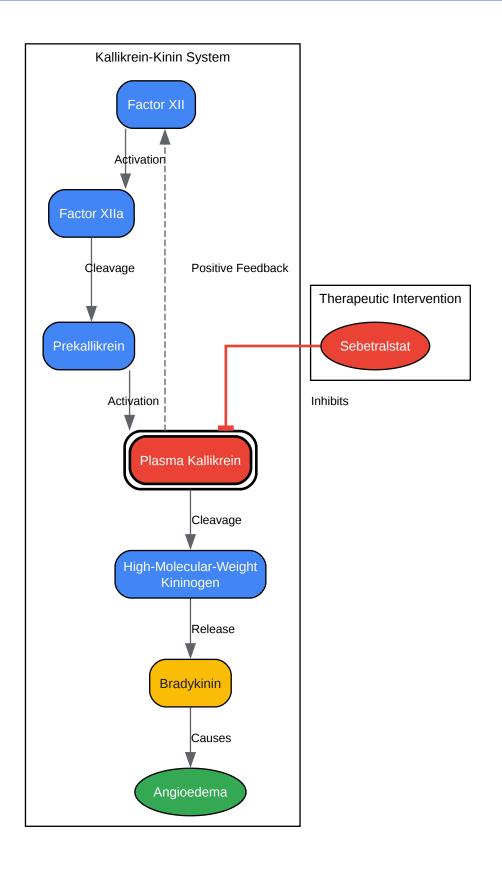






inhibits plasma kallikrein, thereby preventing the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin. This targeted inhibition effectively halts the progression of angioedema attacks.





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Caption: **Sebetralstat**'s targeted inhibition of plasma kallikrein.



Experimental Protocols

The selectivity of **sebetralstat** was determined using isolated enzyme kinetic fluorogenic substrate assays. The following provides a general outline of the methodology:

Materials:

- Recombinant human serine proteases (plasma kallikrein, Factor XIa, Factor XIIa, tissue kallikrein-1, thrombin, trypsin, plasmin).
- Fluorogenic peptide substrates specific for each enzyme.
- Sebetralstat and other comparator inhibitors.
- Assay buffer (e.g., Tris-HCl with appropriate salts and additives).
- 384-well black microplates.
- Fluorescence plate reader.

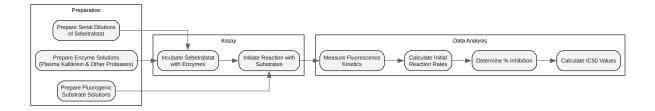
Procedure:

- Enzyme and Substrate Preparation: Enzymes and substrates were diluted to their optimal working concentrations in the assay buffer.
- Inhibitor Preparation: A serial dilution of sebetralstat and other inhibitors was prepared in the assay buffer.
- Assay Reaction:
 - A small volume of the inhibitor solution (or vehicle control) was added to the microplate wells.
 - The enzyme solution was then added to each well and incubated for a pre-determined period at room temperature to allow for inhibitor-enzyme binding.
 - The fluorogenic substrate was added to initiate the enzymatic reaction.



- Data Acquisition: The increase in fluorescence, corresponding to the cleavage of the substrate by the enzyme, was monitored kinetically over time using a fluorescence plate reader.
- Data Analysis: The initial reaction rates were calculated from the linear portion of the fluorescence curves. The percentage of inhibition for each inhibitor concentration was determined relative to the vehicle control. The IC50 values were then calculated by fitting the concentration-response data to a four-parameter logistic equation.

The experimental workflow for determining the selectivity profile is illustrated below.



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Caption: Workflow for determining inhibitor selectivity.

Conclusion

The highly selective profile of **sebetralstat** for plasma kallikrein represents a significant advancement in the development of targeted therapies for diseases mediated by the kallikrein-kinin system. This precision, supported by robust experimental data, suggests a favorable safety and efficacy profile, making it a promising candidate for further clinical investigation.



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- To cite this document: BenchChem. [Sebetralstat's selectivity profile compared to other serine protease inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15073893#sebetralstat-s-selectivity-profilecompared-to-other-serine-protease-inhibitors]

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